Bienvenue dans la boutique en ligne BenchChem!

RTS-V5

Dual HDAC/Proteasome Inhibitor Biochemical IC50 Target Engagement

RTS-V5 uniquely disrupts both the ubiquitin-proteasome system and the HDAC6-dependent aggresome pathway, a synergistic effect unachievable by single-target inhibitors like bortezomib or vorinostat. This rationally designed molecule shows low PBMC toxicity (IC₅₀ >25 µM) and retains activity in imatinib-resistant cell lines. Supplied as >98% pure crystalline powder, it is the definitive research tool for dual-inhibition studies.

Molecular Formula C27H35N5O6
Molecular Weight 525.61
CAS No. 2285346-31-6
Cat. No. B610586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTS-V5
CAS2285346-31-6
SynonymsRTSV5;  RTS V5;  RTS-V5
Molecular FormulaC27H35N5O6
Molecular Weight525.61
Structural Identifiers
SMILESO=C(N[C@@H](CC(NCC(C)(C)C)=O)C(N[C@@H](C)C(NCC1=CC=CC=C1)=O)=O)C2=CC=C(C(NO)=O)C=C2
InChIInChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1
InChIKeyCMINWSPSBRREEO-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RTS-V5 (CAS 2285346-31-6) — First-in-Class Dual HDAC/Proteasome Inhibitor for Targeted Oncology Research


RTS-V5 (CAS 2285346-31-6) is a rationally designed, first‑in‑class dual‑target ligand that simultaneously inhibits histone deacetylase (HDAC) and the chymotrypsin‑like activity of the proteasome [1]. It was created by hybridizing an N‑hydroxybenzamide HDACi pharmacophore with a peptidic, non‑covalent proteasome‑binding motif [1]. The compound (C₂₇H₃₅N₅O₆, MW 525.6) is a highly pure (>98%) research tool supplied as a crystalline powder and intended strictly for laboratory investigation [2].

Why Substituting RTS-V5 with Single‑Target HDAC or Proteasome Inhibitors Fails to Replicate Its Dual‑Pathway Blockade


Single‑target HDAC inhibitors (e.g., ricolinostat, vorinostat) and proteasome inhibitors (e.g., bortezomib) each block only one arm of the protein‑degradation network [1]. Cancer cells frequently evade monotherapy by routing misfolded proteins through the alternate pathway—the aggresome or the ubiquitin‑proteasome system [1]. RTS‑V5 was explicitly engineered to block both routes simultaneously, a mode of action that cannot be reproduced by simply mixing two single‑target compounds due to unpredictable pharmacokinetics, variable tissue distribution, and the risk of additive toxicities [1]. The following quantitative evidence demonstrates where RTS‑V5’s unique molecular design translates into measurable differences in potency, selectivity, and cellular safety relative to its single‑target comparators.

Quantitative Differentiation of RTS-V5: Direct Comparative Data vs. Ricolinostat, Vorinostat, and Bortezomib


Dual‑Target Biochemical Potency: Simultaneous HDAC6 and Proteasome Inhibition in a Single Molecule

RTS-V5 inhibits HDAC6 with an IC₅₀ of 0.27 µM and blocks the chymotrypsin‑like proteasome activity in a cellular assay, whereas single‑target comparators act exclusively on one enzyme class. Ricolinostat (HDAC6 inhibitor) and vorinostat (pan‑HDACi) showed no proteasome inhibition under identical conditions; bortezomib (proteasome inhibitor) showed no HDAC inhibition [1].

Dual HDAC/Proteasome Inhibitor Biochemical IC50 Target Engagement

Superior Cytotoxicity Against Leukemia and Myeloma Cell Lines vs. Ricolinostat

In a direct head‑to‑head cytotoxicity screen, RTS‑V5 demonstrated IC₅₀ values equal to or lower than ricolinostat across a panel of hematological cancer cell lines. The most pronounced advantage was observed in the BCP‑ALL cell line SEM, where RTS‑V5 was 1.8‑fold more potent [1].

Cytotoxicity Leukemia Cell Lines Anticancer Activity

Markedly Reduced Cytotoxicity Against Normal PBMCs: A Wider Therapeutic Window than Single‑Target Agents

RTS‑V5 exhibited minimal toxicity against peripheral blood mononuclear cells (PBMCs) from healthy donors (IC₅₀ >25 µM), whereas ricolinostat, vorinostat, and bortezomib all caused significant cytotoxicity in the low micromolar or submicromolar range [1].

Therapeutic Window PBMC Toxicity Selectivity Index

Activity Against Therapy‑Resistant BCP‑ALL Cells: Overcoming Imatinib Resistance

RTS‑V5 retained potency against tyrosine kinase inhibitor (TKI)‑resistant BCP‑ALL cell lines SUP‑B15r and KCL‑22r, achieving IC₅₀ values of 1.83 µM and 2.58 µM, respectively—superior to ricolinostat in both cases [1].

Drug Resistance Imatinib‑Resistant BCP‑ALL

Molecular Selectivity: Preferential HDAC6 Inhibition with Minimal Class I HDAC Activity

RTS‑V5 demonstrates a clear selectivity profile, potently inhibiting HDAC6 (IC₅₀ = 0.27 µM) and HDAC8 (0.53 µM) while showing much weaker activity against Class I HDACs 1, 2, and 3 (IC₅₀ = 6.9, 18, and 15 µM, respectively) [1].

HDAC Isoform Selectivity HDAC6 Class I HDAC

Recommended Research Applications for RTS-V5 Based on Quantitative Evidence


Investigating Dual‑Pathway Blockade in Hematological Malignancies

RTS‑V5 is optimally deployed in studies that require simultaneous disruption of both the ubiquitin‑proteasome system and the HDAC6‑dependent aggresome pathway [1]. Its superior cytotoxicity in leukemia and multiple myeloma cell lines (e.g., SEM IC₅₀ = 0.89 µM, HL60 IC₅₀ = 1.55 µM) makes it a potent tool for elucidating the synergistic effects of dual inhibition on apoptosis, ER stress, and protein aggregation [1].

Modeling Therapy‑Refractory and Drug‑Resistant Leukemia

The compound’s retained activity against imatinib‑resistant cell lines (SUP‑B15r IC₅₀ = 1.83 µM, KCL‑22r IC₅₀ = 2.58 µM) and its efficacy against primary patient‑derived BCP‑ALL cells (IC₅₀ range 1.51–5.23 µM) [1] support its use in advanced cellular models of relapse and resistance, where single‑target inhibitors often fail.

Selective HDAC6/Proteasome Target Engagement with Minimal Normal Cell Toxicity

Given its high selectivity for HDAC6 over Class I HDACs (>25‑fold) and its remarkably low toxicity toward healthy PBMCs (IC₅₀ >25 µM), RTS‑V5 is particularly suitable for experiments requiring a clean therapeutic window [1]. This includes long‑term co‑culture assays, combination studies with other agents, and in vivo pharmacokinetic/pharmacodynamic profiling in xenograft models.

Structure‑Based Optimization of Dual HDAC/Proteasome Ligands

The availability of X‑ray crystal structures of RTS‑V5 bound to both HDAC6 (PDB 6CW8) and the yeast 20S proteasome (PDB 6H39) [1] provides an atomic‑level blueprint for medicinal chemistry campaigns. RTS‑V5 can serve as a reference standard for assessing novel analogs in biochemical and cellular assays, ensuring that any newly synthesized derivative maintains the critical dual‑target engagement.

Quote Request

Request a Quote for RTS-V5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.